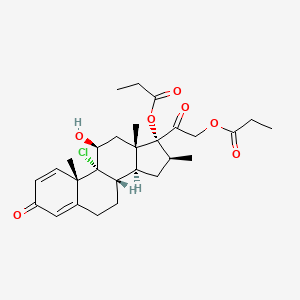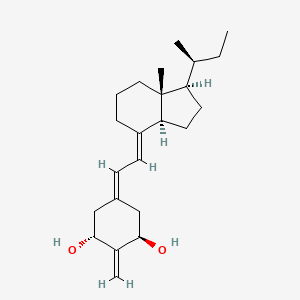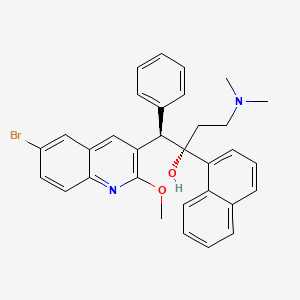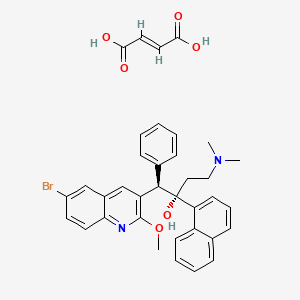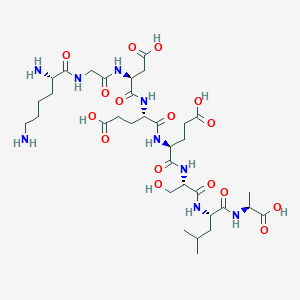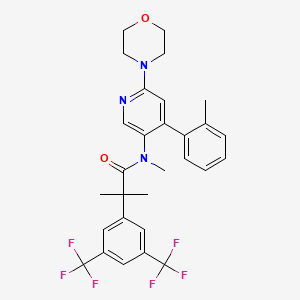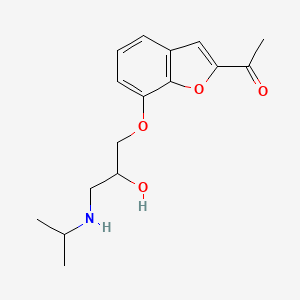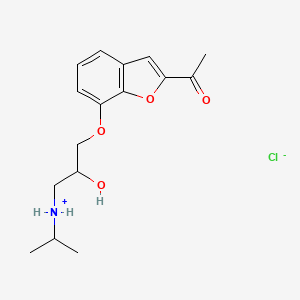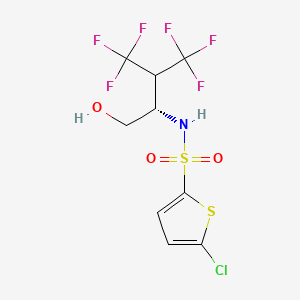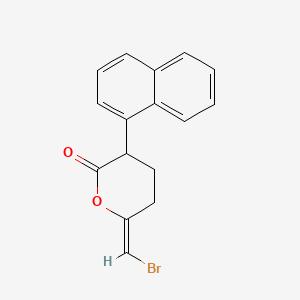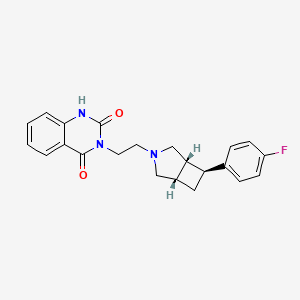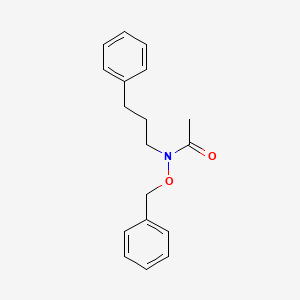
Bendazac-L-Lysin
Übersicht
Beschreibung
Bendazac-L-Lysin ist eine Verbindung, die durch die Kombination von Bendazac und L-Lysin gebildet wird. Bendazac ist ein Oxyessigsäurederivat, das für seine entzündungshemmenden, antinekrotischen, choleretischen und antilipidemischen Eigenschaften bekannt ist. Es wurde in erster Linie für seine Fähigkeit untersucht, die Denaturierung von Proteinen zu hemmen, was besonders nützlich bei der Behandlung und Verlangsamung des Fortschreitens von Augenlinsenkatarakten ist .
Wissenschaftliche Forschungsanwendungen
Bendazac-L-Lysin wurde umfassend für seine Anwendungen in verschiedenen Bereichen untersucht:
Chemie: Es wird als Modellverbindung zur Untersuchung der Proteindenaturierung und -stabilisierung verwendet.
Biologie: Die Fähigkeit der Verbindung, die Proteindenaturierung zu hemmen, macht sie wertvoll in der biologischen Forschung.
Medizin: this compound wird hauptsächlich zur Behandlung von Katarakten eingesetzt.
Wirkmechanismus
This compound entfaltet seine Wirkung durch Hemmung der Proteindenaturierung. Diese Wirkung ist besonders nützlich bei der Behandlung von Augenlinsenkatarakten, bei denen die Proteindenaturierung zu einer Trübung der Linse führt. Die genauen Mechanismen beinhalten Wechselwirkungen mit Linsenproteinen, wodurch deren Aggregation und Ausfällung verhindert wird .
Wirkmechanismus
Target of Action
Bendazac L-lysine, also known as Bendazac lysine, primarily targets proteins in the body . The compound’s principal action is to inhibit the denaturation of proteins . This effect has been particularly useful in managing and delaying the progression of ocular cataracts .
Mode of Action
Bendazac L-lysine interacts with its protein targets by inhibiting their denaturation . Denaturation is a process that alters the natural, functional structure of proteins, often leading to a loss of function. By inhibiting this process, Bendazac L-lysine helps to preserve the functional structure and activity of proteins .
Biochemical Pathways
It’s known that the compound impacts pathways related to protein denaturation . By inhibiting protein denaturation, Bendazac L-lysine can influence various downstream effects, such as delaying the progression of ocular cataracts .
Pharmacokinetics
Bendazac L-lysine exhibits good absorption when administered orally . The drug is primarily eliminated through metabolism, with more than 60% of the dose being excreted in the urine as 5-hydroxybendazac and its glucuronide . In patients with hepatic insufficiency, this metabolism is impaired, leading to a two-fold decrease in apparent plasma clearance .
Result of Action
The molecular and cellular effects of Bendazac L-lysine’s action primarily involve the preservation of protein structure and function . By inhibiting protein denaturation, the compound helps to maintain the natural, functional state of proteins. This has been shown to be beneficial in managing and delaying the progression of ocular cataracts .
Action Environment
The action, efficacy, and stability of Bendazac L-lysine can be influenced by various environmental factors. For instance, the compound’s absorption and metabolism can be affected by the physiological state of the individual, such as the presence of hepatic or renal insufficiency
Biochemische Analyse
Biochemical Properties
The primary biochemical role of Bendazac L-lysine is to inhibit the denaturation of proteins . This property has been demonstrated in vitro on various types of proteins, including bovine serum albumin, serum, and crystalline lens proteins . The inhibition of protein denaturation by Bendazac L-lysine is crucial in managing and delaying the progression of ocular cataracts .
Cellular Effects
Bendazac L-lysine has been shown to have significant effects on various types of cells and cellular processes. It is known to influence cell function by inhibiting the denaturation of proteins within the cells .
Molecular Mechanism
The molecular mechanism of action of Bendazac L-lysine primarily involves the inhibition of protein denaturation . It is believed to exert its effects at the molecular level by binding to proteins and preventing their denaturation and aggregation . The precise mechanisms by which this action occurs have not yet been formally elucidated .
Temporal Effects in Laboratory Settings
In laboratory settings, Bendazac L-lysine has been shown to stabilize the progression of lens opacification in patients with cataracts over time . It has also been observed that Bendazac L-lysine is largely eliminated by metabolism, with more than 60% of an administered dose being excreted in the urine as the hydroxylated primary metabolite 5-hydroxybendazac and its glucuronide .
Dosage Effects in Animal Models
While specific studies on dosage effects of Bendazac L-lysine in animal models are limited, it has been demonstrated that Bendazac L-lysine exhibits anti-inflammatory activity in animal models when applied topically .
Metabolic Pathways
Bendazac L-lysine is largely eliminated by metabolism, where more than 60% of an administered dose is excreted in the urine as the hydroxylated primary metabolite 5-hydroxybendazac and its glucuronide .
Transport and Distribution
Bendazac L-lysine is well absorbed into the human body with maximum plasma concentrations being attained within 0.5 to 1 hour in healthy volunteers after oral administration of a single 500 mg dose . Bendazac L-lysine is more than 99% bound to plasma albumin and has a low volume of distribution .
Subcellular Localization
Given its role in inhibiting protein denaturation, it is likely that it interacts with proteins in various subcellular compartments where protein synthesis and folding occur .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Bendazac-L-Lysin kann synthetisiert werden, indem Bendazac mit L-Lysin in einem molaren Verhältnis von 1:1 umgesetzt wird. Die Reaktion beinhaltet typischerweise Kofällungs- und Kommahlmethoden. Die Arzneimittel-Lysin-Komplexe werden hinsichtlich Löslichkeit, Verteilungskoeffizienten, differentieller Scanning-Kalorimetrie (DSC), Fourier-Transform-Infrarotspektroskopie (FTIR), Rasterelektronenmikroskopie (SEM), Auflösungsgeschwindigkeit und Permeabilität charakterisiert .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound beinhaltet die Verwendung von Bendazac oder seinen Analoga und L-Lysin oder L-Histidin als Rohmaterialien. Die Rohmaterialien werden in einer wässrigen Lösung umgesetzt und versalzt .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Bendazac-L-Lysin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Bendazac kann unter bestimmten Bedingungen oxidiert werden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die Verbindung zu modifizieren.
Substitution: Substitutionsreaktionen sind üblich, bei denen funktionelle Gruppen in Bendazac durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und verschiedene Lösungsmittel. Die Bedingungen variieren je nach gewünschter Reaktion und Produkt.
Wichtigste gebildete Produkte
Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, sind modifizierte Versionen von Bendazac mit verschiedenen funktionellen Gruppen, die seine Eigenschaften für spezifische Anwendungen verbessern .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Quercetin-L-Lysin: Eine weitere Verbindung, die durch die Kombination von Quercetin mit L-Lysin gebildet wird und zur Verbesserung der Löslichkeit und Permeabilität eingesetzt wird.
Rutin-L-Lysin: Ähnlich wie Bendazac-L-Lysin wird diese Verbindung zur Verbesserung der Löslichkeit und Permeabilität von Rutin eingesetzt.
Einzigartigkeit
This compound ist einzigartig aufgrund seiner spezifischen Wirkung auf die Hemmung der Proteindenaturierung, wodurch es besonders effektiv bei der Behandlung von Katarakten ist. Seine Kombination mit L-Lysin verbessert seine Löslichkeit und Permeabilität, wodurch es effektiver ist als seine Ausgangverbindung .
Eigenschaften
CAS-Nummer |
81919-14-4 |
|---|---|
Molekularformel |
C22H28N4O5 |
Molekulargewicht |
428.5 g/mol |
IUPAC-Name |
2-(1-benzylindazol-3-yl)oxyacetic acid;2,6-diaminohexanoic acid |
InChI |
InChI=1S/C16H14N2O3.C6H14N2O2/c19-15(20)11-21-16-13-8-4-5-9-14(13)18(17-16)10-12-6-2-1-3-7-12;7-4-2-1-3-5(8)6(9)10/h1-9H,10-11H2,(H,19,20);5H,1-4,7-8H2,(H,9,10) |
InChI-Schlüssel |
OCOCFNMFLNFNIA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)OCC(=O)O.C(CCN)CC(C(=O)O)N |
Isomerische SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)OCC(=O)O.C(CCN)C[C@@H](C(=O)O)N |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)OCC(=O)O.C(CCN)CC(C(=O)O)N |
Aussehen |
Solid powder |
Key on ui other cas no. |
81919-14-4 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AF 1934 AF-1934 Bendalina Bendaline bendazac lysine bendazac lysine salt |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action attributed to Bendazac lysine in the context of cataract treatment?
A1: Bendazac lysine's primary mechanism of action involves inhibiting protein denaturation. [, ] Cataracts are primarily thought to arise from the denaturation, aggregation, and subsequent precipitation of lens proteins. [] By preventing protein denaturation, Bendazac lysine may delay this process.
Q2: How does Bendazac lysine compare to other anti-cataract agents in terms of efficacy?
A2: While some studies suggest that Bendazac lysine may delay cataract progression, further research is needed to definitively establish its efficacy and compare it to other treatments. [] One study found that the effect of N-acetyl-carnosine eye drops, in a rat model of selenite-induced cataract, was comparable to that of both pirenoxine sodium and Bendazac lysine eye drops. []
Q3: Beyond cataracts, are there other potential therapeutic applications being investigated for Bendazac lysine?
A3: Yes, research suggests Bendazac lysine might have protective effects against diabetic peripheral neuropathy [] and early diabetic nephropathy [, ]. These effects are attributed to multiple mechanisms, including:
- Blood glucose regulation: Bendazac lysine may help regulate blood glucose levels, a crucial factor in diabetic complications. [, , ]
- Antioxidant activity: It exhibits antioxidant properties, combating oxidative stress associated with these conditions. [, , , , ]
- Inhibition of aldose reductase: Bendazac lysine inhibits this enzyme, which plays a role in diabetic complications. [, , , ]
- Reduction of advanced glycation end products: It may lower the levels of these harmful compounds implicated in diabetic complications. [, , ]
Q4: Are there any studies investigating the use of Bendazac lysine in preventing secondary cataract formation after intraocular lens (IOL) implantation?
A4: Yes, in vitro studies have shown that Bendazac lysine can inhibit the adhesion of human lens epithelial cells (HLE-B3) to polymethylmethacrylate (PMMA) IOLs. [] This suggests a potential benefit in preventing secondary cataract development after IOL implantation, though further in vivo studies are needed to confirm this effect.
Q5: What is the molecular formula and weight of Bendazac lysine?
A5: Unfortunately, the provided research abstracts do not explicitly state the molecular formula and weight of Bendazac lysine. To obtain this information, it's recommended to refer to resources like PubChem or DrugBank.
Q6: Is there any spectroscopic data available characterizing Bendazac lysine's structure?
A6: The provided abstracts don't delve into the spectroscopic characterization of Bendazac lysine. Techniques like NMR, IR, and Mass spectrometry would be valuable in elucidating its structure.
Q7: How does Bendazac lysine's stability in eye drop formulations impact its use?
A7: Bendazac lysine eye drops can be formulated to be stable, ensuring reliable dosing and patient safety. [, ] Research has explored the use of various preservatives, stabilizers, and thickening agents to enhance stability and reduce irritation. [, ]
Q8: What strategies have been explored to improve the stability and bioavailability of Bendazac lysine formulations, particularly for oral administration?
A8: Studies have explored different formulation compositions for Bendazac lysine tablets using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). [, ] These methods help identify excipients that don't interact negatively with the drug and optimize its stability.
Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) of Bendazac lysine?
A9: Pharmacokinetic studies in humans have shown that Bendazac lysine is absorbed after oral administration, reaching peak plasma concentrations in about an hour. [] Approximately 5.5% of the drug is excreted unchanged in the urine within 24 hours. [] The remaining metabolic fate of Bendazac lysine requires further investigation.
Q10: Does Bendazac lysine cross the blood-retinal barrier, and if so, what implications does this have for its therapeutic use?
A10: Yes, Bendazac lysine has been shown to cross the blood-retinal barrier. [, ] This property is crucial for its potential in treating diabetic retinopathy and other ocular conditions affecting the retina.
Q11: What are the known side effects associated with Bendazac lysine administration?
A11: Bendazac lysine is generally well-tolerated. The most common side effects reported with oral administration are gastrointestinal disturbances, including dose-related laxative effects. [] Transient burning sensations are the most common complaint associated with eye drop application. [] Rarely, Bendazac lysine may be associated with hepatotoxicity. []
Q12: Are there any concerns regarding the long-term use of Bendazac lysine?
A12: Long-term safety data for Bendazac lysine is limited. While initial studies indicate good tolerability, further research is necessary to evaluate the potential for long-term adverse effects.
Q13: What analytical techniques are commonly employed to quantify Bendazac lysine in various matrices?
A13: High-performance liquid chromatography (HPLC) is a widely used technique for quantifying Bendazac lysine in biological samples and formulations. [, , , ] Various detection methods, including UV and fluorescence, can be coupled with HPLC.
Q14: Have any impurities been identified in Bendazac lysine formulations, and what is their significance?
A14: Yes, a novel process-related impurity has been identified in commercial Bendazac lysine eye drops using LC-ESI-QTOF/MS/MS and NMR techniques. [] Identifying and characterizing such impurities is essential for ensuring the safety and efficacy of the drug product.
Q15: What are some promising areas for future research on Bendazac lysine?
A15: Promising research avenues include:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


